

Nickel-catalyzed cross-coupling reactions of 2-(Benzylxy)-5-bromopyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Benzylxy)-5-bromopyrimidine

Cat. No.: B1439296

[Get Quote](#)

An In-Depth Guide to Nickel-Catalyzed Cross-Coupling Reactions of 2-(Benzylxy)-5-bromopyrimidine

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of nickel-catalyzed cross-coupling reactions using **2-(benzylxy)-5-bromopyrimidine**. We move beyond simple procedural lists to provide a deep dive into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.

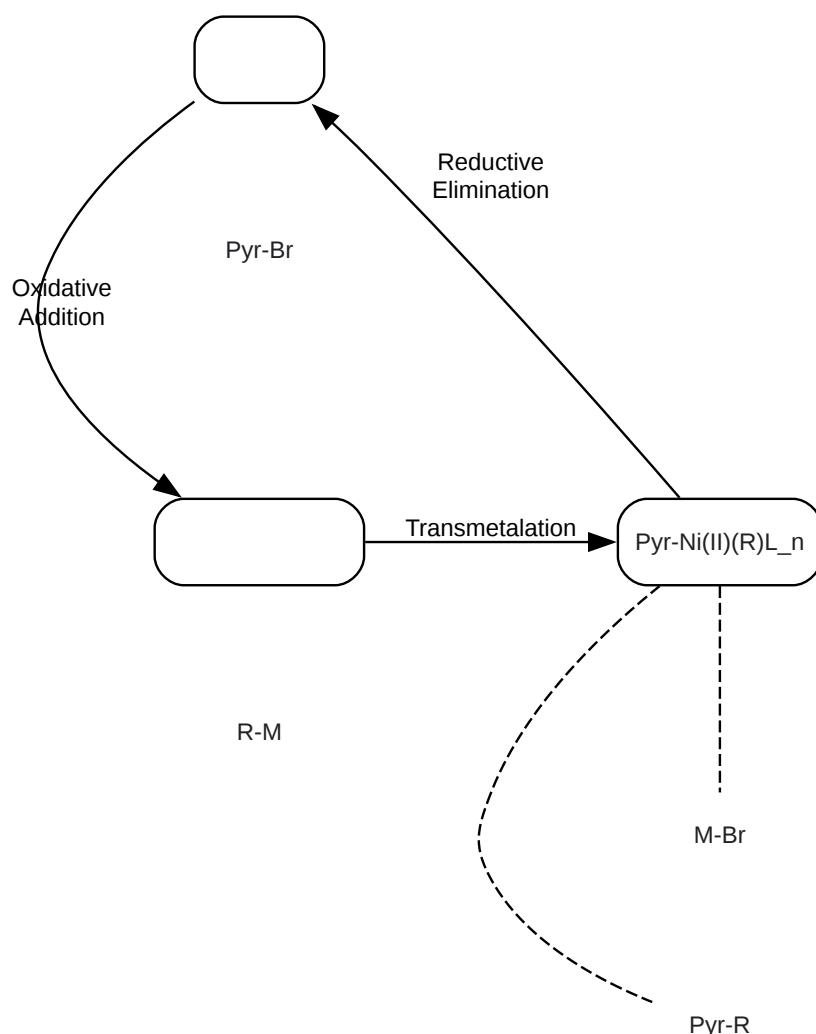
Strategic Overview: The Power of Nickel and the Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs.^[1] Functionalizing this heterocycle is crucial for modulating the biological activity of novel drug candidates. The subject of this guide, **2-(benzylxy)-5-bromopyrimidine**, offers a versatile platform for diversification at the C5 position via cross-coupling.

While palladium has historically dominated the cross-coupling landscape, nickel catalysis has emerged as a powerful, cost-effective, and mechanistically distinct alternative.^[2] Nickel's unique electronic properties—including its smaller atomic radius, lower redox potentials, and ability to access multiple oxidation states (Ni(0) to Ni(IV))—enable it to catalyze reactions that are often challenging for palladium.^{[3][4]} A key advantage is nickel's propensity to engage in single-electron transfer (SET) pathways, opening up a world of radical-based mechanisms that can activate traditionally stubborn electrophiles and tolerate a wider array of functional groups.^{[3][5][6]}

The 2-benzylxy group on our substrate serves a dual purpose. Primarily, it acts as a protecting group for the 2-hydroxypyrimidine tautomer. This protection is crucial as the unprotected pyrimidone can interfere with catalytic cycles. Secondly, its electronic properties can influence the reactivity of the C5-Br bond. This guide

will detail protocols for key C-C, C-N, and C-CN bond-forming reactions, leveraging the unique capabilities of nickel catalysis.


The Mechanistic Heart of Nickel Catalysis

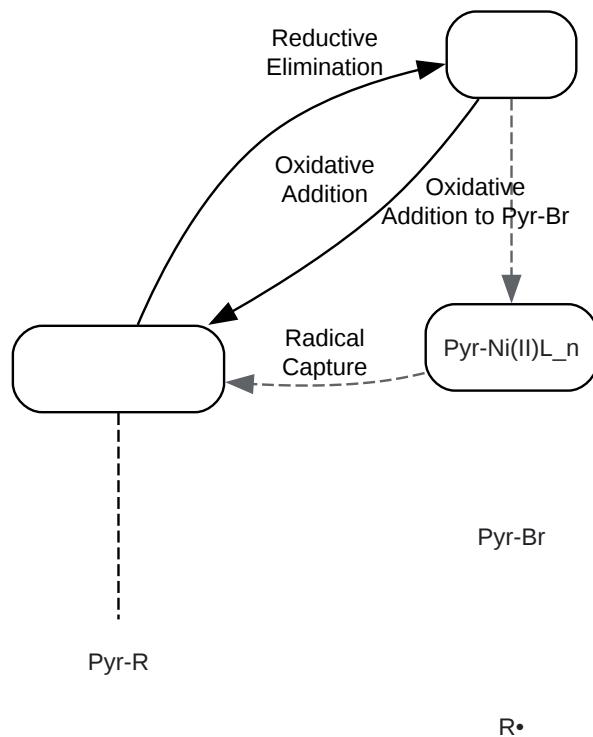
Understanding the underlying mechanism is paramount for troubleshooting and optimizing reactions. Unlike palladium, which predominantly operates through a two-electron Pd(0)/Pd(II) cycle, nickel catalysis is mechanistically diverse.^[5]

The Classic Ni(0)/Ni(II) Catalytic Cycle

This two-electron pathway is analogous to the conventional palladium-catalyzed cycle and is operative in many cross-coupling reactions.

- Oxidative Addition: A low-valent Ni(0) complex, typically stabilized by ligands, initiates the cycle by inserting into the C-Br bond of the pyrimidine, forming a Ni(II)-aryl intermediate.
- Transmetalation: The organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the nickel center, displacing the halide.
- Reductive Elimination: The two organic partners on the nickel center couple, forming the desired C-C bond and regenerating the active Ni(0) catalyst.

[Click to download full resolution via product page](#)


Caption: Generalized Ni(0)/Ni(II) catalytic cycle.

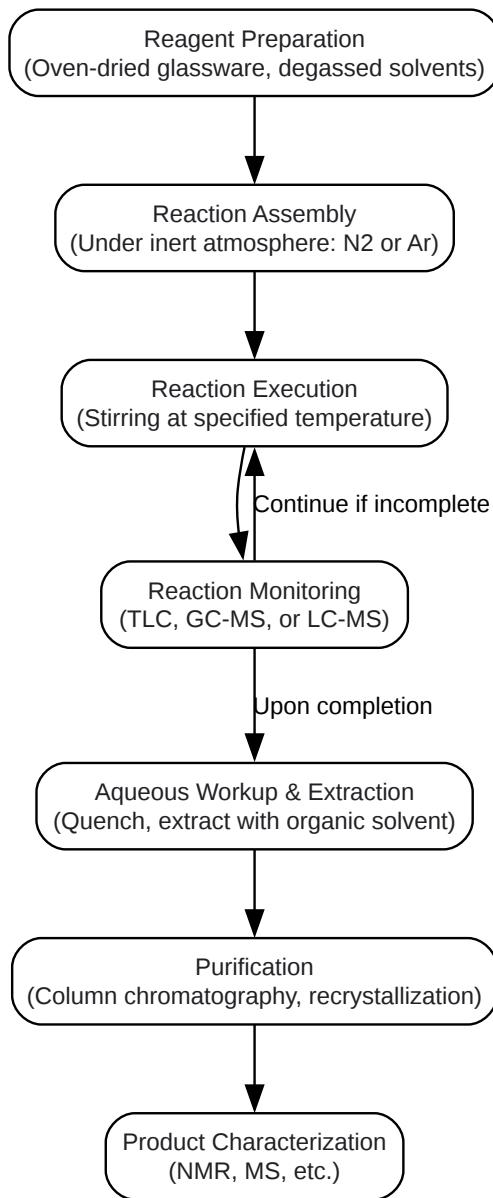
Radical Pathways: The Ni(I)/Ni(III) Cycle

Nickel's facile one-electron redox chemistry often leads to radical-based mechanisms, particularly in reductive or photoredox-catalyzed systems.[3][7] This pathway is crucial for understanding nickel's unique ability to couple a wider range of partners.

- Generation of Ni(I): A Ni(II) precatalyst can be reduced to a Ni(I) species, or a Ni(0) can react to form Ni(I).
- Radical Formation: The Ni(I) species can activate an electrophile (like an alkyl halide) via halogen-atom abstraction to generate a carbon radical and a Ni(II) complex.[3][6]

- Oxidative Addition/Radical Capture: The aryl halide (our pyrimidine substrate) can add to a Ni(I) species to form a Ni(III) intermediate. Alternatively, a carbon radical can be trapped by a Ni(II)-aryl complex to form the Ni(III) species.[6]
- Reductive Elimination: The Ni(III) intermediate undergoes reductive elimination to form the product and a Ni(I) species, which continues the catalytic cycle.

[Click to download full resolution via product page](#)


Caption: Simplified Ni(I)/Ni(III) radical-based cycle.

Application Notes and Experimental Protocols

The following protocols are designed as robust starting points. For any specific substrate, empirical optimization of catalyst, ligand, base, and solvent may be required to achieve maximum yield and purity.

General Experimental Workflow

A rigorously inert atmosphere is critical for the success of most nickel-catalyzed reactions, as Ni(0) and Ni(I) species are highly oxygen-sensitive.

[Click to download full resolution via product page](#)

Caption: Standard workflow for nickel-catalyzed coupling.

A. Protocol 1: Suzuki-Miyaura C(sp²)-C(sp²) Coupling

This reaction enables the synthesis of 5-aryl- or 5-heteroarylpyrimidines, which are common motifs in kinase inhibitors and other pharmaceuticals. Nickel catalysts are particularly effective for coupling with heteroaryl boronic acids.^[8]

Reaction Principle: **2-(Benzylxy)-5-bromopyrimidine + Ar-B(OH)₂ ---(Ni-catalyst, Base)--> 2-(Benzylxy)-5-arylpyrimidine**

Detailed Protocol:

- Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the nickel precatalyst (e.g., $\text{NiCl}_2(\text{PCy}_3)_2$, 5 mol%) and the base (e.g., K_3PO_4 , 3.0 equiv).
- Reagent Addition: Under an inert atmosphere (N_2 or Argon), add **2-(benzyloxy)-5-bromopyrimidine** (1.0 equiv) and the arylboronic acid (1.5 equiv).
- Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution with respect to the pyrimidine).
- Execution: Seal the tube and place it in a preheated oil bath at 80-110 °C. Stir vigorously for 12-24 hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling

Entry	Arylboronic Acid	Catalyst (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
1	Phenylboronic acid	$\text{NiCl}_2(\text{dppf})$ (3)	K_2CO_3 (2.0)	Toluene/ H_2O	100	~85-95
2	4-Methoxyphenylboronic acid	$\text{NiCl}_2(\text{PCy}_3)_2$ (5)	K_3PO_4 (3.0)	Dioxane	100	~90-98
3	Pyridine-3-boronic acid	$\text{Ni}(\text{cod})_2/\text{PCy}_3$ (5)	K_3PO_4 (3.0)	Dioxane	110	~70-85
4	Thiophene-2-boronic acid	$\text{NiCl}_2(\text{dppf})$ (3)	K_2CO_3 (2.0)	DME/ H_2O	90	~80-92

Yields are typical estimates based on literature for similar substrates and require empirical verification.[\[8\]](#)

Causality Insights:

- Catalyst/Ligand: Ligands like tricyclohexylphosphine (PCy_3) are bulky and electron-rich, which promotes the oxidative addition step and stabilizes the active $Ni(0)$ species. Bidentate phosphine ligands like dppf are also highly effective.
- Base: Anhydrous K_3PO_4 is a common choice as it is strong enough to facilitate the transmetalation step but generally avoids promoting side reactions. The use of aqueous bases can also be effective.[9]

B. Protocol 2: Buchwald-Hartwig C(sp^2)-N Amination

The formation of C-N bonds is arguably one of the most important transformations in drug discovery. Nickel-catalyzed amination, especially when paired with photoredox catalysis, can proceed under remarkably mild conditions.[10][11]

Reaction Principle: **2-(BenzylOxy)-5-bromopyrimidine** + R^1R^2NH ---(Ni-catalyst, Base, Light)--> 2-(BenzylOxy)-5-(NR^1R^2)pyrimidine

Detailed Protocol (Light-Mediated):

- Preparation: To a borosilicate vial, add the nickel precatalyst (e.g., $NiCl_2$ ·glyme, 2 mol%), a bipyridine-based ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy), 2.2 mol%), and the amine (1.2 equiv).
- Reagent Addition: Add **2-(benzylOxy)-5-bromopyrimidine** (1.0 equiv) and a strong, non-nucleophilic organic base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or BTMG, 2.0 equiv).
- Solvent Addition: Add degassed, anhydrous solvent (e.g., DMAc or THF, to make a 0.2 M solution).
- Execution: Seal the vial with a septum cap, place it approximately 2-5 cm from a blue LED lamp (440-460 nm), and stir at room temperature to 45 °C for 16-36 hours. Ensure cooling with a fan to maintain temperature.
- Workup & Purification: Follow the general procedure outlined in the Suzuki protocol.

Data Summary: Buchwald-Hartwig Amination

Entry	Amine	Catalyst/Lig and (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
1	Morpholine	NiCl ₂ ·glyme/dtbppy (2)	DBU (2.0)	DMAc	rt	~80-95
2	Aniline	Ni(acac) ₂ /dppf (5)	NaOtBu (1.5)	Toluene	100	~75-90
3	Benzylamine	NiCl ₂ ·glyme/dtbppy (2)	BTMG (2.0)	THF	45	~85-98
4	Indole	Ni(dppp)Cl ₂ (10)	K ₂ CO ₃ (2.0)	Dioxane	120	~70-88

Yields are typical estimates. Thermal conditions (Entry 2 & 4) are also viable alternatives to photoredox methods.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Causality Insights:

- Photoredox vs. Thermal: Light-mediated protocols often operate via a Ni(I)/Ni(III) cycle, allowing the use of milder bases and lower temperatures.[\[10\]](#) Thermal methods typically use stronger bases like NaOtBu to deprotonate the amine and facilitate amine-ligand exchange on the Ni(II) center.[\[14\]](#)
- Ligand Choice: For photoredox reactions, nitrogen-based ligands like bipyridines are common. For thermal reactions, phosphine ligands are generally preferred.[\[11\]](#)

C. Protocol 3: Sonogashira C(sp²)-C(sp) Coupling

Introducing an alkynyl group at the C5 position creates a valuable synthetic handle for further transformations like click chemistry or cyclization reactions, making this a key tool in medicinal chemistry.[\[1\]](#) Nickel provides a more sustainable alternative to palladium for this transformation.[\[15\]](#)[\[16\]](#)

Reaction Principle: **2-(Benzylxy)-5-bromopyrimidine** + R-C≡CH ---(Ni-catalyst, Base, +/- CuI)--> 2-(Benzylxy)-5-(C≡C-R)pyrimidine

Detailed Protocol (Copper-Free):

- Preparation: In an inert-atmosphere glovebox, add the nickel precatalyst (e.g., Ni(acac)₂, 5 mol%) and a phosphine ligand (e.g., Xantphos, 6 mol%) to an oven-dried vial.
- Reagent Addition: Add **2-(benzylxy)-5-bromopyrimidine** (1.0 equiv) and a strong base (e.g., Cs₂CO₃, 2.0 equiv).

- Solvent & Alkyne Addition: Add degassed solvent (e.g., DMSO or NMP) followed by the terminal alkyne (1.5 equiv) via syringe.
- Execution: Seal the vial and stir at 25-50 °C for 4-12 hours.
- Workup & Purification: Follow the general procedure outlined in the Suzuki protocol.

Data Summary: Sonogashira Coupling

Entry	Alkyne	Catalyst/Lig and (mol%)	Base (equiv)	Solvent	Temp (°C)	Yield (%)
1	Phenylacetylene	NiCl ₂ (PPh ₃) ₂ (5) / CuI (5)	Et ₃ N (3.0)	THF	60	~85-95
2	Trimethylsilyl acetylene	Ni(acac) ₂ /Xantphos (5)	Cs ₂ CO ₃ (2.0)	DMSO	25	~90-99
3	1-Octyne	NiCl ₂ (PCy ₃) ₂ (5) / CuI (5)	DIPA (3.0)	Dioxane	80	~80-92
4	Propargyl alcohol	Ni(acac) ₂ /Xantphos (5)	Cs ₂ CO ₃ (2.0)	NMP	40	~70-85

Both copper-cocatalyzed (Entry 1 & 3) and copper-free (Entry 2 & 4) conditions are effective.[15][17]

Causality Insights:

- Copper Co-catalyst: The traditional Sonogashira mechanism involves a copper acetylide intermediate that undergoes transmetalation with the nickel center.[1][18]
- Copper-Free Systems: Modern protocols often omit the copper co-catalyst to avoid the formation of undesired alkyne homocoupling (Glaser coupling). In these cases, a stronger base like Cs₂CO₃ is required to facilitate the direct reaction of the alkyne with the nickel complex.

D. Protocol 4: C(sp²)-CN Cyanation

The nitrile group is a valuable functional group in drug design, acting as a hydrogen bond acceptor, a metabolic stabilizer, or a precursor to other functionalities like amines or tetrazoles. Nickel catalysis offers highly efficient methods for cyanation, often using safer cyanide sources than traditional reagents.[19][20]

Reaction Principle: **2-(Benzylxy)-5-bromopyrimidine + "CN Source" ---(Ni-catalyst, Additives)--> 2-(Benzylxy)-5-cyanopyrimidine**

Detailed Protocol (Using $K_4[Fe(CN)_6]$):

- Preparation: To a vial, add the nickel precatalyst (e.g., $NiCl_2\cdot$ glyme, 5 mol%), a phosphine ligand (e.g., a JosiPhos-type ligand, 6 mol%), and the non-toxic cyanide source potassium ferrocyanide ($K_4[Fe(CN)_6]$, 0.3-0.5 equiv).
- Reagent Addition: Add **2-(benzyloxy)-5-bromopyrimidine** (1.0 equiv) and an acidic additive like tetrabutylammonium hydrogen sulfate (0.2 equiv).
- Solvent Addition: Add a biphasic solvent system, such as degassed toluene and water (e.g., 4:1 ratio).
- Execution: Seal the vial and stir vigorously at 100-130 °C for 18-36 hours. Vigorous stirring is essential for mass transport between the aqueous and organic phases.
- Workup & Purification: Follow the general procedure. Be cautious and handle the waste appropriately, although $K_4[Fe(CN)_6]$ is considered non-toxic.

Data Summary: Cyanation

Entry	Cyanide Source	Catalyst/Lig and (mol%)	Additive (equiv)	Solvent	Temp (°C)	Yield (%)
1	$K_4[Fe(CN)_6]$ (0.4)	$NiCl_2\cdot$ glyme/JosiPhos (5)	$(Bu)_4NHSO_4$ (0.2)	Toluene/H ₂ O	120	~80-95
2	$Zn(CN)_2$ (0.6)	$NiCl_2(dppf)$ (5)	DMAP (0.1)	DMAc	80	~85-98
3	1,4-Dicyanobenzene (2.0)	$Nil_2/dtbbpy$ (5)	$(TMS)_3SiH$ (1.0)	PhOMe	rt (light)	~70-90

Yields are typical estimates based on literature.[\[19\]](#)[\[21\]](#)[\[22\]](#)

Causality Insights:

- Cyanide Source: $K_4[Fe(CN)_6]$ is an excellent choice for scale-up due to its low toxicity and cost.[\[22\]](#) The biphasic conditions are necessary to overcome its insolubility in organic solvents. $Zn(CN)_2$ is another common and effective source.
- Light-Mediated Cyanation: Photochemical methods can use organic cyanating agents like 1,4-dicyanobenzene, proceeding through a radical-based mechanism under very mild conditions.[\[21\]](#)

References

- Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc.URL: <https://www.oaepublish.com/articles/cr.2023.27>
- Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate.URL: <https://www.researchgate.net>.
- Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. ACS Publications.URL: <https://pubs.acs.org/doi/10.1021/acs.accounts.3c00424>
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. PMC - NIH.URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7219106/>
- Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research - ACS Publications.URL: <https://pubs.acs.org/doi/10.1021/acs.accounts.0c00038>
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004269/>
- Synthesis of new unnatural N α -Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).URL: <https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26207f>
- Enantioselective Synthesis of N-Benzylidene Heterocycles by Ni/Photoredox Dual Catalysis. ChemRxiv.URL: <https://chemrxiv.org/engage/chemrxiv/article-details/60c7521a60294156b217d59b>
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem.URL: <https://www.benchchem.com>.
- Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.URL: <https://www.organic-chemistry.org/abstracts/lit5/193.shtml>
- Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.URL: <https://www.mdpi.com/1420-3049/30/16/3440>
- Buchwald–Hartwig amination. Wikipedia.URL: <https://en.wikipedia.org>.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.URL: <https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0036-1590050>
- A general strategy for light-mediated nickel-catalyzed C(sp²)-heteroatom cross-couplings. ChemRxiv.URL: <https://chemrxiv.org/engage/chemrxiv/article-details/663a731d752c1015e10b1448>
- Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions. ACS Publications.URL: <https://pubs.acs.org/doi/10.1021/acs.orglett.8b01089>
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ResearchGate.URL: <https://www.researchgate.net>.
- Nickel-catalyzed asymmetric reductive cross-coupling between vinyl and benzyl electrophiles. PubMed.URL: <https://pubmed.ncbi.nlm.nih.gov/25271959/>
- Nickel catalysts in Sonogashira coupling reactions. RSC Publishing.URL: <https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02231j>
- Nickel-Catalyzed Cross Coupling of N-Alkenyl Heterocycles and Aryl Sulfonium Salts: Expedient Access to N-Benzyl Heterocycles. ResearchGate.URL: https://www.researchgate.net/publication/377317371_Nickel-Catalyzed_Cross_Coupling_of_N-Alkenyl_Heterocycles_and_Aryl_Sulfonium_Salts_Expedient_Access_to_N-Benzyl_Heterocycles

- Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different... ResearchGate.URL: <https://www.researchgate.net>.
- Nickel catalysts in Sonogashira coupling reactions. ResearchGate.URL: https://www.researchgate.net/publication/348227652_Nickel_catalysts_in_Sonogashira_coupling_reactions
- Suzuki-Miyaura Cross Coupling Catalyzed by Cost-Effective Nickel Salt. TCI Chemicals.URL: https://www.tcichemicals.com/US/en/support-download/technical-information/previews-from-the-literature/suzuki-miyaura-cross-coupling-catalyzed-by-cost-effective-nickel-salt_20211112
- Nickel-Catalyzed Cyanation of Aryl Halides. PubMed.URL: <https://pubmed.ncbi.nlm.nih.gov/39174984/>
- Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. Catalysis Science & Technology (RSC Publishing).URL: <https://pubs.rsc.org/en/content/articlelanding/2018/cy/c8cy01309k>
- Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry.URL: <https://www.chem.uci.edu/event/nickel-catalyzed-cross-coupling-and-cross-electrophile-coupling-reactions>
- Sonogashira coupling. Wikipedia.URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
- Nickel-Catalyzed Cross-Coupling Reactions of Unreactive Phenolic Electrophiles via C–O Bond Activation. PubMed.URL: <https://pubmed.ncbi.nlm.nih.gov/27573393/>
- Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ACS Publications.URL: <https://pubs.acs.org/doi/10.1021/acs.accounts.6b00355>
- Nickel Metallaphotoredox Buchwald–Hartwig Amination Reactions: A Perspective on Irradiation Light Wavelength. ResearchGate.URL: <https://www.researchgate.net>.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.URL: [https://www.youtube.com/watch?](https://www.youtube.com/watch?v=...)
- Suzuki cross-coupling reaction. YouTube.URL: [https://www.youtube.com/watch?](https://www.youtube.com/watch?v=...)
- Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Benchchem.URL: <https://www.benchchem.com>.
- Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole. ResearchGate.URL: https://www.researchgate.net/publication/382897720_Nickel-catalyzed_Buchwald-Hartwig_amination_of_pyrimidin-2-yl_tosylates_with_indole_benzimidazole_and_124-triazole

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions | UCI Department of Chemistry [chem.uci.edu]

- 3. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oaepublish.com [oaepublish.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 20. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Nickel-catalyzed cross-coupling reactions of 2-(Benzylxy)-5-bromopyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439296#nickel-catalyzed-cross-coupling-reactions-of-2-benzylxy-5-bromopyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com